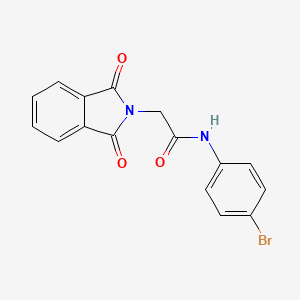

![molecular formula C24H31N3O3S B4578974 3,5-diethoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4578974.png)

3,5-diethoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide

Vue d'ensemble

Description

Benzamide derivatives are a broad class of compounds with diverse biological activities and applications. They are of significant interest in medicinal chemistry for their potential therapeutic benefits across various conditions, including their roles as opioid receptor agonists and inhibitors of specific enzymes or receptors.

Synthesis Analysis

The synthesis of related benzamide compounds often involves complex organic reactions, including acylation, reduction, and various forms of catalysis. For instance, a carbon-14 labelled benzamide derivative was synthesized through an aryllithium reaction with 14CO2, demonstrating the intricate steps involved in creating these compounds for research and therapeutic use (Gawell, 2003).

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives, including X-ray crystallography and spectroscopy, reveals detailed insights into their conformations and electronic structures. These analyses are crucial for understanding how structural variations influence biological activity and receptor affinity (Saeed et al., 2010).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including isomerization and ring-opening, which are influenced by their molecular structure and the reaction conditions. These reactions are essential for modifying the compounds to achieve desired properties or activities (Argilagos et al., 1997).

Applications De Recherche Scientifique

Gastrointestinal Motility Enhancement

One application of benzamide derivatives, which share structural similarities with 3,5-diethoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide, is in enhancing gastrointestinal motility. The derivatives have been evaluated for their serotonin 4 (5-HT4) receptor agonist activity, demonstrating potential in accelerating gastric emptying and increasing the frequency of defecation, indicating a potential application in prokinetic agents effective in both the upper and lower gastrointestinal tract (Sonda et al., 2004).

Radiosynthesis and Imaging

Another research area involves the radiosynthesis of radioiodinated ligands for serotonin receptors, showing promise as tracers for gamma-emission tomography. These compounds, through specific modifications, have demonstrated high affinity and selectivity for certain receptors, providing valuable tools for in vivo imaging studies, particularly in the brain (Mertens et al., 1994).

Biophotonic Materials

Benzamide derivatives have also been explored for their potential in biophotonic applications. Compounds like 3,5-bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone have been characterized for their one- and two-photon absorption of light and fluorescence, opening avenues for their use in biophotonic materials due to their favorable photophysical properties (Nesterov et al., 2003).

Alzheimer's Disease Research

In the context of Alzheimer's disease, benzamide derivatives have been utilized as molecular imaging probes to quantify serotonin 1A receptor densities in the brains of patients. This application underscores the potential of such compounds in enhancing our understanding of neurological conditions and developing diagnostic tools (Kepe et al., 2006).

Propriétés

IUPAC Name |

3,5-diethoxy-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O3S/c1-4-29-21-14-18(15-22(16-21)30-5-2)23(28)26-24(31)25-19-6-8-20(9-7-19)27-12-10-17(3)11-13-27/h6-9,14-17H,4-5,10-13H2,1-3H3,(H2,25,26,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFUCPOOSPDBPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCC(CC3)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-diethoxy-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4578902.png)

![2-[(2,6-dichlorobenzyl)thio]-3-ethyl-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4578928.png)

![5-(4-chlorophenyl)-2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4578932.png)

![N-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4578937.png)

![1-(2,2-dimethylpropanoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4578944.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4578945.png)

![N-butyl-2-[(4-chlorophenyl)sulfonyl]-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B4578953.png)

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4578973.png)

![{4-[(3-methyl-4-nitrobenzoyl)amino]phenoxy}acetic acid](/img/structure/B4578977.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4578983.png)

![3-methyl-2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4578994.png)

![N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-1-naphthylurea](/img/structure/B4579010.png)